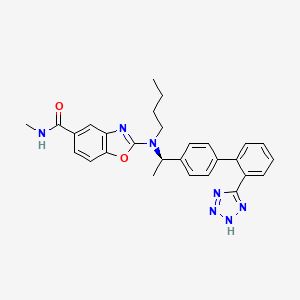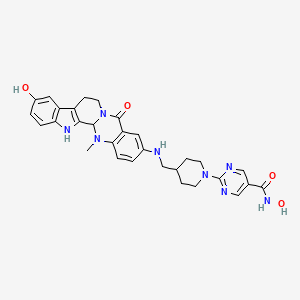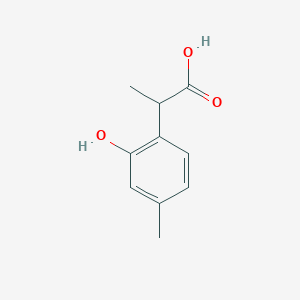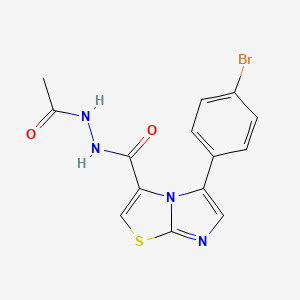
Egfr/her2/dhfr-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2/dhfr-IN-1 is a multi-target inhibitor that acts on the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase enzymes. This compound has shown promise in cancer treatment due to its ability to arrest the cell cycle at the G1/S phase and induce apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Egfr/her2/dhfr-IN-1 involves several steps, including the formation of heterocyclic cores that are essential for its inhibitory activity. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Egfr/her2/dhfr-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr/her2/dhfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study multi-target inhibition and the development of new inhibitors.
Biology: It helps in understanding the cellular mechanisms involved in cancer progression and resistance.
Medicine: It is being tested in clinical trials for its efficacy in treating various types of cancer, particularly those involving overexpression of epidermal growth factor receptor and human epidermal growth factor receptor 2.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mécanisme D'action
Egfr/her2/dhfr-IN-1 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. This inhibition leads to the arrest of the cell cycle at the G1/S phase and induces apoptosis in cancer cells. The molecular targets include the tyrosine kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, as well as the active site of dihydrofolate reductase .
Comparaison Avec Des Composés Similaires
Egfr/her2/dhfr-IN-1 is unique due to its multi-target inhibitory activity. Similar compounds include:
Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.
Gefitinib: An inhibitor of epidermal growth factor receptor.
Methotrexate: An inhibitor of dihydrofolate reductase.
This compound stands out due to its ability to target multiple pathways simultaneously, which may reduce the likelihood of drug resistance and improve therapeutic outcomes .
Propriétés
Formule moléculaire |
C14H11BrN4O2S |
|---|---|
Poids moléculaire |
379.23 g/mol |
Nom IUPAC |
N'-acetyl-5-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C14H11BrN4O2S/c1-8(20)17-18-13(21)12-7-22-14-16-6-11(19(12)14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,20)(H,18,21) |
Clé InChI |
OJCVSCAUEKBQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)



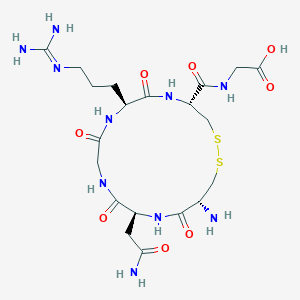



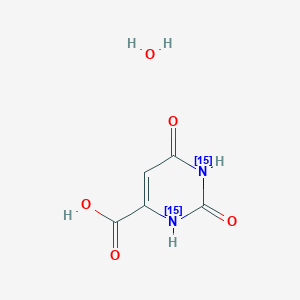
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

